molecular formula C8H12N2S B15270733 n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine

n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine

Cat. No.: B15270733
M. Wt: 168.26 g/mol
InChI Key: HXCIORKGPOEIBA-UHFFFAOYSA-N
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Description

n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a 2-methylthiazole substituent. The thiazole ring may confer unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H12N2S/c1-6-9-4-8(11-6)5-10-7-2-3-7/h4,7,10H,2-3,5H2,1H3

InChI Key

HXCIORKGPOEIBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine typically involves the reaction of 2-methylthiazole with cyclopropanamine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve heating the reactants under reflux conditions to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk manufacturing techniques. This includes the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemistry: n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties .

Medicine: The compound is investigated for its potential therapeutic applications. Thiazole-containing compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents .

Industry: In the industrial sector, this compound is used in the production of dyes, fungicides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield
n-((2-Methylthiazol-5-yl)methyl)cyclopropanamine* C₈H₁₁N₂S ~167.25 2-Methylthiazole, cyclopropane Not reported
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one C₁₄H₁₄N₂O₂S 274.34 Methoxybenzylidene, cyclopropylamino 71%
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 Nitrophenyl, cyclopropane Not reported
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}cyclopropanamine C₁₀H₁₄F₂N₄ ~228.25 Pyrazole, difluoroethyl Purity: 95%

*Deduced from structural analysis.

Key Observations :

  • Substituent Impact: The thiazole ring in the target compound introduces sulfur-based aromaticity, contrasting with nitrophenyl (electron-withdrawing) or pyrazole (electron-rich) groups in analogs.
  • Molecular Weight : The target compound’s lower molecular weight (~167 g/mol) may enhance bioavailability compared to bulkier analogs like C₁₄H₁₄N₂O₂S (274 g/mol) .

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